

# Physicochemical Properties of Hydroxymethyl Methylpyridinols: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(Hydroxymethyl)-6-methylpyridin-3-ol

**Cat. No.:** B186355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxymethyl methylpyridinols. These compounds, structural analogs of pyridoxine (Vitamin B6), are of significant interest in medicinal chemistry and drug development due to their potential to interact with biological systems that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing novel therapeutic agents.

## Quantitative Physicochemical Data

The following tables summarize the available quantitative data for key hydroxymethyl methylpyridinols. It is important to note that experimental data for this class of compounds is limited in the public domain, and some of the listed values are computational predictions.

Table 1: General Physicochemical Properties of Hydroxymethyl Methylpyridinols

| Compound Name                                                              | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C)         |
|----------------------------------------------------------------------------|-------------------|----------------------------|--------------------|----------------------------|
| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | C8H12ClNO3        | 205.64                     | Not Available      | Not Available              |
| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol                   | C9H13NO3          | 183.21                     | 205-207[1]         | 316.88 (rough estimate)[1] |
| 6-(hydroxymethyl)-2-methylpyridin-3-ol                                     | C7H9NO2           | 139.15                     | Not Available      | 380.1 at 760 mmHg          |
| 2-(hydroxymethyl)-6-methylpyridin-3-ol                                     | C7H9NO2           | 139.15                     | Not Available      | Not Available              |

Table 2: Lipophilicity and Acidity of Hydroxymethyl Methylpyridinols

| Compound Name                                                              | XLogP3        | pKa           |
|----------------------------------------------------------------------------|---------------|---------------|
| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | Not Available | Not Available |
| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol                   | -0.68[1]      | Not Available |
| 6-(hydroxymethyl)-2-methylpyridin-3-ol                                     | 0.5879        | Not Available |
| 2-(hydroxymethyl)-6-methylpyridin-3-ol                                     | Not Available | Not Available |

## Experimental Protocols

Detailed experimental protocols for the accurate determination of key physicochemical parameters are crucial for drug development. The following sections outline standard methodologies applicable to hydroxymethyl methylpyridinols.

### Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds containing a chromophore whose electronic environment is altered upon ionization.[2][3][4][5][6]

Methodology:

- Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength are prepared.
- Sample Preparation: A stock solution of the hydroxymethyl methylpyridinol is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are then diluted into each buffer solution to a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

- Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.
  - Plot absorbance at these selected wavelengths against pH.
  - The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.[\[5\]](#)
  - Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

## Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP value, which is a measure of a compound's lipophilicity.[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Methodology:

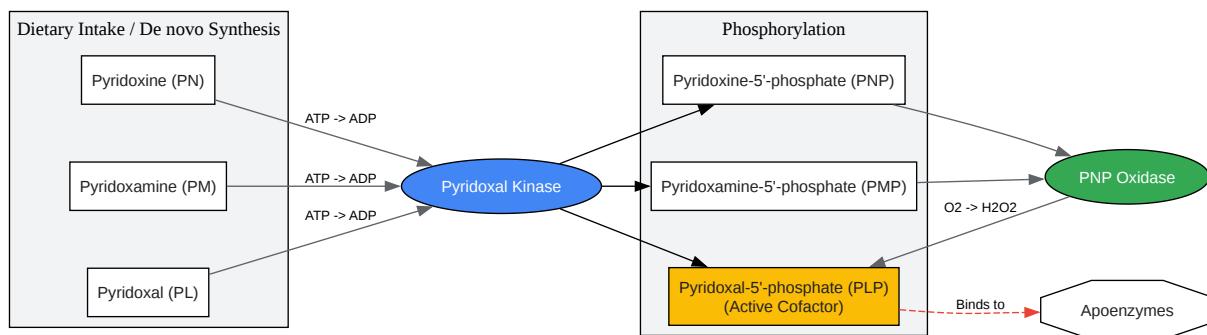
- Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known amount of the hydroxymethyl methylpyridinol is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: A measured volume of the solution is added to a measured volume of the other phase in a separatory funnel or vial. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature to form a saturated solution.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

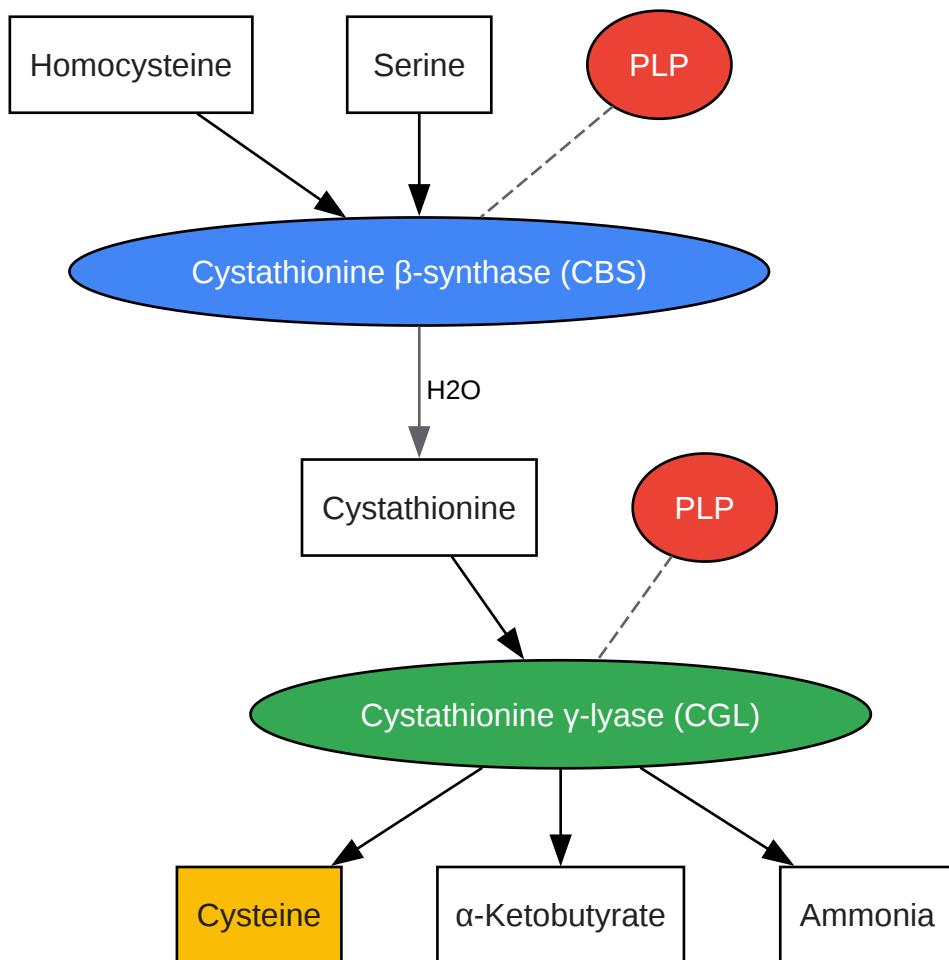

- Sample Preparation: An excess amount of the solid hydroxymethyl methylpyridinol is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed vial.
- Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS/MS).
- Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

## Biological Signaling Pathways

As analogues of Vitamin B6, hydroxymethyl methylpyridinols are expected to interact with the metabolic pathways of this essential vitamin. The two primary pathways of interest are the Vitamin B6 Salvage Pathway and the Transsulfuration Pathway.

## Vitamin B6 Salvage Pathway

This pathway is responsible for the interconversion of various forms of vitamin B6 (vitamers) to the biologically active form, pyridoxal 5'-phosphate (PLP).<sup>[14][15][16][17][18]</sup> The key enzymes in this pathway are Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase.<sup>[14][15]</sup> Hydroxymethyl methylpyridinols may act as substrates or inhibitors of these enzymes.<sup>[19][20][21][22][23]</sup>




[Click to download full resolution via product page](#)

Caption: Vitamin B6 Salvage Pathway.

## Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route for the conversion of homocysteine to cysteine, and it is dependent on the PLP cofactor.<sup>[24][25][26][27][28]</sup> The key enzymes in this pathway are Cystathionine  $\beta$ -synthase (CBS) and Cystathionine  $\gamma$ -lyase (CGL).<sup>[25][28]</sup> By modulating the availability of PLP, hydroxymethyl methylpyridinols could indirectly affect the flux through this pathway.

[Click to download full resolution via product page](#)

Caption: The PLP-dependent Transsulfuration Pathway.

## Conclusion

The physicochemical properties of hydroxymethyl methylpyridinols are fundamental to their potential as therapeutic agents. While the currently available data provides a preliminary understanding, further experimental determination of key parameters such as pKa and logP is essential for the rational design and development of new drug candidates. Their structural similarity to Vitamin B6 suggests that their biological effects may be mediated through interactions with the Vitamin B6 salvage and transsulfuration pathways. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. prezi.com [prezi.com]
- 5. ishigirl.tripod.com [ishigirl.tripod.com]
- 6. scribd.com [scribd.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani [frontiersin.org]

- 19. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The enzymes of the transsulfuration pathways: active-site characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vitamin B6 Nutritional Status and Cellular Availability of Pyridoxal 5'-Phosphate Govern the Function of the Transsulfuration Pathway's Canonical Reactions and Hydrogen Sulfide Production via Side Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Physicochemical Properties of Hydroxymethyl Methylpyridinols: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186355#physicochemical-properties-of-hydroxymethyl-methylpyridinols]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)